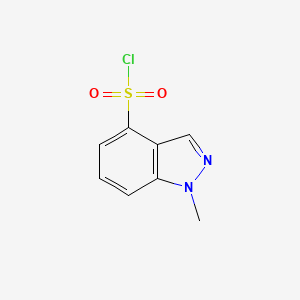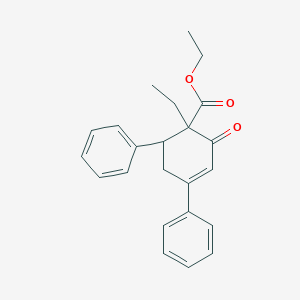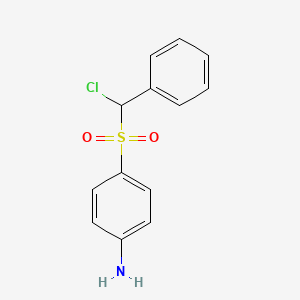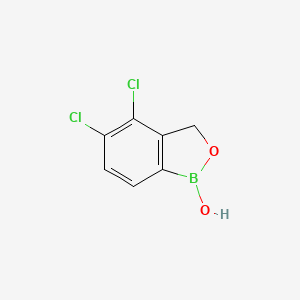![molecular formula C18H17NO2S B13995609 1-Isoquinolinemethanol,a-[(methylsulfinyl)methyl]-a-phenyl- CAS No. 10349-56-1](/img/structure/B13995609.png)
1-Isoquinolinemethanol,a-[(methylsulfinyl)methyl]-a-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isoquinolinemethanol,a-[(methylsulfinyl)methyl]-a-phenyl- is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are nitrogen-containing heterocyclic compounds that are structurally related to quinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isoquinolinemethanol,a-[(methylsulfinyl)methyl]-a-phenyl- typically involves multi-step organic reactions. One common method involves the reaction of isoquinoline with a suitable aldehyde or ketone under acidic conditions to form the corresponding isoquinoline derivative. This is followed by the introduction of the methylsulfinylmethyl group through nucleophilic substitution reactions. The final step involves the addition of the phenyl group to the isoquinoline ring.
Industrial Production Methods
Industrial production of this compound may involve the use of high-pressure reactors and catalysts to optimize yield and purity. The process typically includes steps such as distillation, crystallization, and chromatography to purify the final product. The use of advanced analytical techniques like NMR and mass spectrometry ensures the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
1-Isoquinolinemethanol,a-[(methylsulfinyl)methyl]-a-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and organometallic compounds are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various isoquinoline derivatives with different functional groups, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
1-Isoquinolinemethanol,a-[(methylsulfinyl)methyl]-a-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Isoquinolinemethanol,a-[(methylsulfinyl)methyl]-a-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: A simpler analog that lacks the methylsulfinylmethyl and phenyl groups.
Quinoline: A structurally related compound with a nitrogen atom in a different position.
1-Methylisoquinoline: A derivative with a methyl group instead of the more complex substituents.
Uniqueness
1-Isoquinolinemethanol,a-[(methylsulfinyl)methyl]-a-phenyl- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the methylsulfinylmethyl group enhances its reactivity and potential for forming diverse derivatives. The phenyl group adds to its stability and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
10349-56-1 |
|---|---|
Molecular Formula |
C18H17NO2S |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
1-isoquinolin-1-yl-2-methylsulfinyl-1-phenylethanol |
InChI |
InChI=1S/C18H17NO2S/c1-22(21)13-18(20,15-8-3-2-4-9-15)17-16-10-6-5-7-14(16)11-12-19-17/h2-12,20H,13H2,1H3 |
InChI Key |
SRALUZXSTMYRKP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)CC(C1=CC=CC=C1)(C2=NC=CC3=CC=CC=C32)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]benzamide](/img/structure/B13995532.png)









![2-[(5,5-Dimethyl-3-oxo-2-phenacylcyclohexen-1-yl)amino]guanidine](/img/structure/B13995578.png)

